molecular formula C19H16F3N5O B2832725 6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline CAS No. 2034343-75-2

6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline

Cat. No.: B2832725
CAS No.: 2034343-75-2
M. Wt: 387.366
InChI Key: WXRDYZKNYVVHPA-UHFFFAOYSA-N
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Description

This compound features a quinoline core linked via a carbonyl group to a piperazine ring, which is further substituted with a 6-(trifluoromethyl)pyrimidin-4-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine and quinoline rings contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

quinolin-6-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O/c20-19(21,22)16-11-17(25-12-24-16)26-6-8-27(9-7-26)18(28)14-3-4-15-13(10-14)2-1-5-23-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRDYZKNYVVHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline typically involves multiple steps, including the formation of the quinoline and pyrimidine rings, followed by their functionalization and coupling. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the quinoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline or pyrimidine compounds.

Scientific Research Applications

6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its pharmacological properties, including its potential use as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents Key Features Molecular Weight Reference
6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline Quinoline Piperazine-carbonyl linked to 6-(trifluoromethyl)pyrimidine High lipophilicity due to CF3; potential kinase inhibition 416.36 (estimated)
1-Ethyl-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}piperazine-2,3-dione Quinoline absent Piperazine-dione core with CF3-pyrimidine Enhanced solubility from dione; reduced aromatic stacking 400.36
2-[5-(4-Methylphenyl)-3-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-pyrazol-1-yl]quinoline (4d) Quinoline Pyrazole-piperazine linked to CF3-pyridine Pyridine vs. pyrimidine alters electronic properties; improved selectivity 543.21
1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine Quinoline Direct piperazine attachment (no carbonyl); Cl and CF3 substituents Increased steric bulk; potential for DNA intercalation 315.72
2-(4-Methoxyphenyl)-3-methyl-4-({4-[3-(trifluoromethyl)phenyl]-piperazinyl}carbonyl)quinoline Quinoline Methoxyphenyl and methyl groups; CF3-phenyl on piperazine Electron-donating groups may enhance receptor binding 505.53

Key Research Findings

Solubility: Piperazine-dione derivatives (e.g., compound from ) show higher aqueous solubility due to polar carbonyl groups, whereas direct piperazine-quinoline linkages (e.g., ) are more lipophilic.

Metabolic Stability : The trifluoromethyl group in all analogs enhances resistance to oxidative metabolism, a key advantage in drug design .

Q & A

Q. Which computational models predict binding modes to targets like PI3K or TLR7?

  • Tools :
  • Docking : Glide (Schrödinger) or AutoDock Vina with crystal structures (e.g., PI3Kγ PDB: 3DBS) .
  • MD Simulations : AMBER or GROMACS for 100 ns trajectories to assess stability of hydrogen bonds (e.g., quinoline N→PI3K Val882) .
  • Validation : Match predicted binding energies (ΔG) with experimental IC50_{50} via linear regression .

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